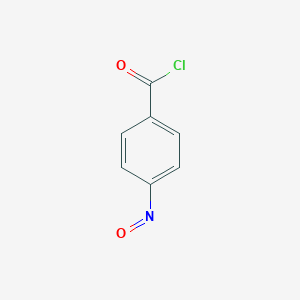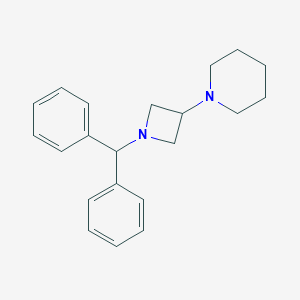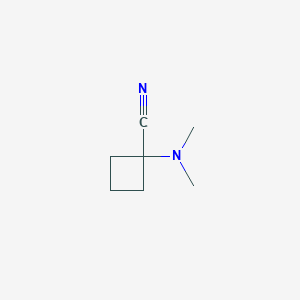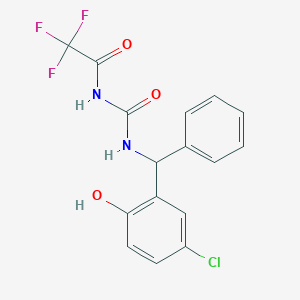
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide, commonly known as CTAF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a member of the trifluoromethyl ketone family and is a potent inhibitor of serine proteases.
Wirkmechanismus
CTAF inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from carrying out its normal physiological function. CTAF has been shown to be highly selective for serine proteases, with minimal off-target effects.
Biochemische Und Physiologische Effekte
CTAF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTAF has also been shown to inhibit platelet aggregation, making it a potential treatment for thrombosis. Additionally, CTAF has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTAF is its high potency and selectivity for serine proteases. This makes it a valuable tool for studying the role of serine proteases in various biological processes. However, one limitation of CTAF is its irreversible inhibition of enzymes. This can make it difficult to study the effects of partial inhibition of enzymes.
Zukünftige Richtungen
There are several future directions for CTAF research. One area of interest is the development of CTAF-based therapies for cancer and thrombosis. Additionally, CTAF could be used as a tool for studying the role of serine proteases in various biological processes. Future research could also focus on developing more selective inhibitors of serine proteases, which could have fewer off-target effects. Finally, the synthesis of CTAF could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, CTAF is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a potent inhibitor of serine proteases and has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation. CTAF has several advantages, such as its high potency and selectivity for serine proteases, but also has limitations, such as its irreversible inhibition of enzymes. Future research could focus on developing CTAF-based therapies and improving the synthesis of CTAF.
Synthesemethoden
CTAF can be synthesized using a multistep reaction process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form 5-chloro-2-hydroxybenzylamine. This intermediate compound is then treated with trifluoroacetic anhydride to yield CTAF. The yield of CTAF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
CTAF has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. CTAF has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation.
Eigenschaften
CAS-Nummer |
160776-86-3 |
|---|---|
Produktname |
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide |
Molekularformel |
C16H12ClF3N2O3 |
Molekulargewicht |
372.72 g/mol |
IUPAC-Name |
N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25) |
InChI-Schlüssel |
ZQHKBEQQBFPOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Synonyme |
N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
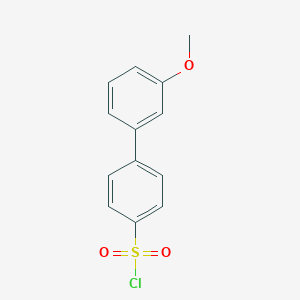
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
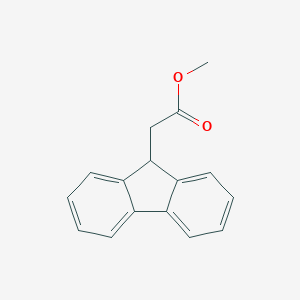
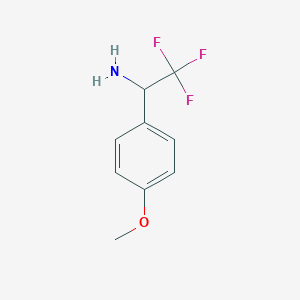
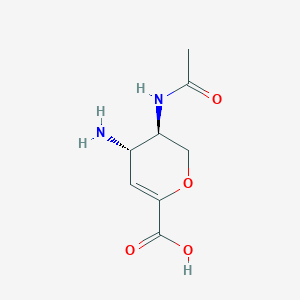
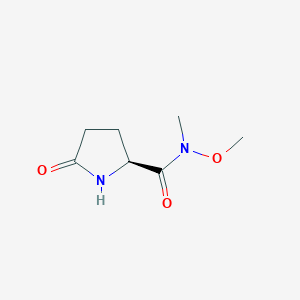
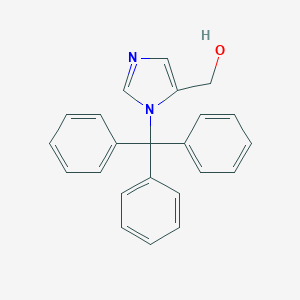

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
